N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Description
The compound “N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide” is a thiazole derivative characterized by a 1,3-thiazol-2-yl core substituted with a carbamoylmethyl group at position 2. This carbamoyl group is further modified with a 4-chlorobenzyl moiety. The thiazole nitrogen at position 2 is linked to a 2,2-dimethylpropanamide group, contributing to its structural rigidity and lipophilicity.
Properties
IUPAC Name |
N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-17(2,3)15(23)21-16-20-13(10-24-16)8-14(22)19-9-11-4-6-12(18)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJWAMUUPAUZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, and the carbamoyl moiety is added via a carbamoylation reaction. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The thiazole ring and carbamoyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- The 4-chlorophenyl group is a recurring motif in agrochemicals and pharmaceuticals, enhancing binding to hydrophobic targets .
- The 2,2-dimethylpropanamide in the target compound likely increases metabolic stability compared to simpler acetamide derivatives (e.g., compounds) .
- Thiazole derivatives with sulfonamide or azo groups () exhibit distinct electronic properties due to polar substituents, contrasting with the target’s lipophilic profile .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
- Lipophilicity : The 2,2-dimethylpropanamide and 4-chlorophenyl groups suggest higher logP compared to sulfonamide-containing derivatives () .
- Solubility : Polar groups like sulfonamide () or azo linkages () improve aqueous solubility, whereas the target compound’s bulky substituents may limit it .
- Thermal Stability : Melting points for thiazole derivatives range widely (e.g., 167–171°C in ), suggesting the target compound may exhibit similar stability .
Biological Activity
N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiazole ring which is known for its diverse biological activities. The presence of the 4-chlorophenyl group contributes to its pharmacological properties by enhancing lipophilicity and possibly influencing receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Studies have indicated that similar thiazole derivatives exhibit antiviral properties. For instance, compounds targeting human adenovirus (HAdV) have shown promising results in inhibiting viral replication . The mechanism often involves interference with viral DNA replication processes.
- Antitumor Effects : Thiazole derivatives have been reported to possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Activity : The compound's structure suggests potential antibacterial properties, particularly against gram-positive bacteria. The thiazole moiety is known to enhance the antimicrobial efficacy of various compounds.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity Type | Related Compounds | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | N-(4-amino-2-chlorophenyl)-5-chloro... | 0.27 | Inhibition of HAdV DNA replication |
| Antitumor | Various thiazole derivatives | Varies | Induction of apoptosis |
| Antimicrobial | Thiazole-based antibiotics | Varies | Disruption of bacterial cell wall synthesis |
Case Studies
- Antiviral Efficacy : A study highlighted the effectiveness of thiazole derivatives against HAdV, where modifications in the side chains significantly enhanced antiviral potency while reducing cytotoxicity . This indicates that structural variations can lead to improved therapeutic profiles.
- Cancer Cell Studies : In vitro studies demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .
- Antibacterial Testing : Research has shown that compounds with similar structures exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
